alpha-Amino-2-thiopheneacetonitrile
Overview
Description
Amino(2-thienyl)acetonitrile is an organic compound with the molecular formula C6H6N2S It features a thiophene ring substituted with an amino group and an acetonitrile group
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds .
Mode of Action
The mode of action of alpha-Amino-2-thiopheneacetonitrile involves a stepwise mechanism. The rate-determining step is the breakdown of the zwitterionic tetrahedral intermediate, T ±, with a hydrogen-bonded four-center type transition state (TS) .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The molecular weight of the compound is 13819 , which could potentially influence its bioavailability.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
The synthesis of thiophene derivatives has been the subject of numerous studies aiming to meet the principles of green chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amino(2-thienyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with an amine and a cyanide source. The reaction typically proceeds under mild conditions, often using a solvent such as acetonitrile or ethanol. The reaction can be catalyzed by bases like triethylamine or sodium hydroxide.
Industrial Production Methods: Industrial production of amino(2-thienyl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: Amino(2-thienyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are effective.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Amino(2-thienyl)acetonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research explores its role in creating new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Thiazole derivatives: These compounds also contain a sulfur and nitrogen heterocycle and exhibit diverse biological activities.
Thiophene derivatives: Similar to amino(2-thienyl)acetonitrile, these compounds have a thiophene ring but may differ in substituents.
Uniqueness: Amino(2-thienyl)acetonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-amino-2-thiophen-2-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJQHPAPVHHYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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